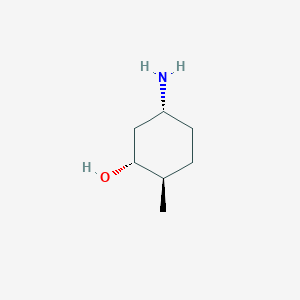

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol

Description

Significance of Chiral Amino Alcohol Scaffolds in Modern Organic Chemistry

Chiral amino alcohols are a class of organic compounds that are of paramount importance in contemporary organic chemistry. mdpi.comnih.gov These molecules contain both an amino group and a hydroxyl group, and their chirality makes them invaluable as precursors, catalysts, and ligands in asymmetric synthesis—the selective production of one stereoisomer of a chiral product. mdpi.comrsc.org The presence of these two functional groups in a specific spatial arrangement allows for the formation of complex and highly functionalized molecules with precise stereochemical control.

The utility of chiral amino alcohols is widespread; they are integral structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov For instance, many drug molecules incorporate the chiral amino alcohol scaffold. nih.gov Furthermore, these compounds serve as versatile chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it can be removed and often recycled. nih.gov This strategy is a reliable method for producing enantiomerically pure compounds.

Given their significance, considerable research has been dedicated to the development of efficient synthetic methods for accessing chiral amino alcohols. mdpi.com These methods range from utilizing the "chiral pool"—naturally occurring chiral molecules like amino acids—to developing novel catalytic asymmetric syntheses from simple, achiral starting materials. mdpi.comnih.gov

The Role of Cyclohexane (B81311) Derivatives in Stereochemical Control and Stereoselective Reactions

The cyclohexane ring is a fundamental carbocyclic structure in organic chemistry, and its derivatives are at the heart of stereochemical control in many reactions. The conformational properties of the cyclohexane ring, most notably its preference for a strain-free "chair" conformation, provide a predictable three-dimensional template for directing chemical transformations. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's average plane) or equatorial (in the plane of the ring) positions. The relative stability of these positions dictates the conformation of the molecule and, consequently, the stereochemical outcome of reactions.

This inherent stereochemical information makes cyclohexane derivatives powerful tools in asymmetric synthesis. jmcs.org.mx By strategically placing substituents on the ring, chemists can control the facial selectivity of reactions, influencing how reagents approach and react with functional groups. The rigid and well-defined chair conformation can effectively shield one face of a reactive center, leading to high levels of stereoselectivity. jmcs.org.mx

Organocatalytic domino or cascade reactions, which form multiple chemical bonds in a single operation, have emerged as a powerful strategy for constructing complex, highly substituted cyclohexane derivatives with multiple contiguous stereogenic centers. jmcs.org.mx These methods often provide access to these valuable structures from simple precursors with excellent stereocontrol. nih.govjmcs.org.mx

Overview of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol as a Privileged Chiral Scaffold

This compound is a prime example of a privileged chiral scaffold, a molecular framework that is capable of providing useful ligands for more than one type of reaction or serving as a key building block for biologically active molecules. Its specific stereochemistry, with defined configurations at the 1, 2, and 5 positions of the cyclohexane ring, makes it a valuable intermediate in the synthesis of complex, high-value compounds.

The primary documented application of this compound is as a crucial intermediate in the synthesis of potent and selective inhibitors of c-Jun N-terminal kinase (JNK). nih.gov The JNK signaling pathway is implicated in a variety of diseases, making JNK inhibitors a significant target for drug discovery. nih.gov Patents have detailed methods for the synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride for this purpose. mdpi.com The synthesis often involves the resolution of a racemic mixture to isolate the desired stereoisomer, highlighting the importance of this specific configuration for the final biological activity of the target drug molecule.

The structure of this compound, combining the rigid cyclohexane core with the strategically placed amino and hydroxyl groups, provides a fixed, chiral environment that is essential for building the complex architecture of these kinase inhibitors. This role as a stereochemically defined building block, rather than as a recyclable chiral auxiliary or ligand in a general catalytic reaction, underscores its "privileged" status. Its value lies in being incorporated into the final target molecule, where its specific 3D arrangement is critical for efficacy.

Compound Properties and Synthesis Overview

Below are tables summarizing the key properties of a stereoisomer of the title compound and an overview of a synthetic route to the hydrochloride salt of the title compound as described in patent literature.

Table 1: Physicochemical Properties of (2R,5R)-5-amino-2-methylcyclohexan-1-ol (Note: Data is for a related stereoisomer as comprehensive data for the specific (1R,2R,5R) isomer is not readily available in public databases. This provides a general profile of the molecular scaffold.)

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem nih.gov |

| Molecular Weight | 129.20 g/mol | PubChem nih.gov |

| InChIKey | QVJHLJGPSVCTGC-CQMSUOBXSA-N | PubChem nih.gov |

| Topological Polar Surface Area | 46.3 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Table 2: Exemplary Synthetic Steps for (1R,2R,5R)-5-amino-2-methylcyclohexanol Hydrochloride (Based on methods described in patent literature for its use as a pharmaceutical intermediate)

| Step | Description | Key Reagents | Reference |

| 1. Chiral Resolution | Resolution of a racemic mixture of 4-methylcyclohex-3-enamine. | (+)-Dibenzoyl-D-tartaric acid monohydrate | Patent mdpi.com |

| 2. Protection | Boc-protection of the resolved amine. | Di-tert-butyl dicarbonate | Patent mdpi.com |

| 3. Hydroboration/Oxidation | Stereoselective introduction of the hydroxyl group. | Borane-THF complex, followed by an oxidizing agent (e.g., hydrogen peroxide) | Patent mdpi.com |

| 4. Deprotection & Salt Formation | Removal of the Boc protecting group and formation of the hydrochloride salt. | Hydrochloric acid | Patent mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-5-2-3-6(8)4-7(5)9/h5-7,9H,2-4,8H2,1H3/t5-,6-,7-/m1/s1 |

InChI Key |

QVJHLJGPSVCTGC-FSDSQADBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)N |

Canonical SMILES |

CC1CCC(CC1O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol

Enantioselective and Diastereoselective Synthesis Routes to the Target Stereoisomer

The synthesis of a single, desired stereoisomer from a multitude of possibilities requires methods that are both enantioselective (controlling the configuration of a single chiral center) and diastereoselective (controlling the relative configuration between multiple chiral centers).

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. researchgate.net This approach leverages the existing stereocenters of the starting material, which are incorporated into the final target molecule. For a molecule like (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol, a hypothetical chiral pool approach might start from a naturally occurring chiral compound that already contains one or more of the required stereocenters.

However, this strategy is often constrained by the limited availability of suitable starting materials. The specific trisubstituted cyclohexane (B81311) scaffold with the 1R, 2R, 5R configuration is not a common motif in the chiral pool. Synthesizing this target from a simple chiral precursor would likely require extensive and complex functional group manipulations, potentially eroding the initial efficiency of the chiral pool approach. The inherent rigidity of the cyclohexane ring and the specific spatial arrangement of the amino, methyl, and hydroxyl groups make it difficult to find a direct and efficient pathway from common natural products.

Asymmetric catalysis is a powerful tool for creating chiral centers with high selectivity. nih.gov This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key strategy for synthesizing chiral amines is the asymmetric hydrogenation of unsaturated nitrogen-containing compounds, which is an efficient and sustainable method. acs.org

In the context of synthesizing this compound, a crucial step involves the stereoselective reduction of an enamine or the resolution of a racemic amine. A patented method details the resolution of racemic 4-methylcyclohex-3-enamine using a chiral auxiliary. google.com In this process, the racemic amine is treated with hemi-dibenzoyl-D(+)-tartaric acid. This results in the preferential crystallization of the desired (R)-4-methylcyclohex-3-enamine hemi-dibenzoyl-D(+)-tartarate salt, separating it from the undesired S-isomer. google.com Subsequent steps would then involve the stereocontrolled introduction of the hydroxyl group to achieve the final target stereochemistry. This demonstrates a practical application of using chiral reagents to induce the required stereochemistry.

| Catalytic Approach | Description | Key Reagents/Catalysts | Advantages |

| Asymmetric Hydrogenation | Direct reduction of a prochiral unsaturated precursor (e.g., enamine) using a chiral catalyst. acs.org | Rhodium, Iridium, or Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., TangPhos, SynPhos). acs.orgnih.gov | High enantioselectivity, high atom economy. acs.org |

| Chiral Resolution | Separation of a racemic mixture by reaction with a chiral resolving agent to form diastereomeric salts with different physical properties (e.g., solubility). google.com | Optically active acids like dibenzoyl-D(+)-tartaric acid. google.com | Practical for industrial scale, yields highly pure enantiomers. |

The table above provides an interactive overview of different asymmetric catalytic approaches.

A divergent synthesis , conversely, starts from a common intermediate that is transformed into a variety of different target molecules. nih.govresearchgate.net This strategy is particularly useful for creating a library of related stereoisomers for biological evaluation. nih.gov Starting from an intermediate like 4-methylcyclohex-2-enone, different stereoisomers of 5-amino-2-methylcyclohexan-1-ol could potentially be synthesized by applying different sequences of stereoselective reductions and aminations. For instance, a copper-catalyzed hydrosilylation followed by hydroamination could be a viable strategy for accessing various stereoisomers. nih.gov This allows for flexibility and the efficient production of multiple related compounds from a single precursor.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. iaph.in

The choice of solvent is critical, as solvents constitute a major portion of the waste generated in chemical synthesis. Traditional volatile organic solvents (VOCs) are often toxic, flammable, and environmentally harmful. Research has focused on developing greener alternatives. nih.gov Water, ionic liquids, deep eutectic solvents, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are examples of more environmentally benign media. iaph.inmdpi.comresearchgate.net

For the synthesis of chiral amines and alcohols, significant progress has been made in adapting reactions to greener solvents. For example, highly enantioselective iridium-catalyzed asymmetric hydrogenations can be performed effectively in environmentally friendly solvents like methanol (B129727) (MeOH) and ethyl acetate (B1210297) (EtOAc) without compromising selectivity. acs.org The use of solvent-free reaction conditions, where possible, represents an ideal scenario, completely eliminating solvent waste. acs.org

| Solvent | Type | Key Properties | Application in Synthesis |

| Toluene | Traditional VOC | Volatile, Flammable, Toxic | Common in organic synthesis, e.g., for forming enamines. mdpi.com |

| Methanol (MeOH) | Greener Alcohol | Biodegradable, Less Toxic than Halogenated Solvents | Used in asymmetric hydrogenations and for resolving salts. acs.orggoogle.com |

| Water | Green Solvent | Non-toxic, Non-flammable, Abundant | Used in some biocatalytic and metal-catalyzed reactions. mdpi.com |

| 2-MeTHF | Bio-derived Ether | Higher boiling point and lower water miscibility than THF, derived from renewable resources. | A greener alternative to solvents like THF and dichloromethane. researchgate.net |

| Ionic Liquids | Neoteric Solvent | Low vapor pressure, high thermal stability. mdpi.com | Can serve as both catalyst and solvent, though recyclability can be a challenge. iaph.in |

This interactive table compares traditional and greener solvents relevant to the synthesis of the target compound.

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferable as they generate minimal waste. acs.org Asymmetric hydrogenation is an excellent example of an atom-economical process, as it involves the addition of a hydrogen molecule across a double bond, incorporating all atoms into the product. acs.org

| Principle | Definition | Ideal Scenario | Relevance to Target Synthesis |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Addition reactions (e.g., hydrogenation, Diels-Alder) where all reactant atoms are in the product. | Asymmetric hydrogenation of an enamine precursor would be highly atom-economical. |

| Step Efficiency | A concept reflecting the overall yield and resource usage of a multi-step process. | A one-pot or cascade reaction with a high overall yield. | A convergent synthesis or a cascade process would improve step efficiency over a long, linear route. |

The table above interactively explains key green chemistry efficiency metrics.

Chemoenzymatic Synthesis of this compound Precursors

The synthesis of stereochemically pure molecules such as this compound often relies on the generation of chiral precursors that can be elaborated into the final product. Chemoenzymatic methods, which couple the selectivity of biological catalysts with traditional chemical reactions, offer an effective strategy for producing these enantiomerically enriched intermediates. Key enzymatic transformations, including lipase-catalyzed resolutions and transaminase-mediated kinetic resolutions, are pivotal in this field.

Lipases are frequently employed for the kinetic resolution of racemic alcohols and amines. In this process, the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted, enantiopure substrate. For example, lipase-catalyzed acetylation is a well-established method for resolving chiral amino alcohols. acs.org The enzyme, often in the presence of an acyl donor like vinyl acetate, will preferentially catalyze the acylation of one enantiomer, yielding an enantiomerically enriched alcohol or its corresponding ester. acs.orgnih.gov The choice of lipase (B570770), such as Burkholderia cepacia lipase (BCL), and the reaction solvent can significantly influence both the reaction rate and the enantioselectivity of the transformation. nih.gov

Another powerful chemoenzymatic tool is the use of transaminases for the kinetic resolution of racemic amines. rsc.org This approach can produce enantiomerically pure amines by selectively converting one enantiomer from a racemic mixture into a ketone. rsc.org The process often involves combining a transaminase with an amino acid oxidase to drive the reaction to completion, resulting in high enantiomeric excess (e.e.) of the desired amine precursor. rsc.org

While direct chemoenzymatic synthesis of this compound precursors is specific, the principles are demonstrated in the resolution of related structural motifs like aminocyclohexanols. acs.org These enzymatic methods provide a route to chiral building blocks that possess the necessary stereocenters, which can then be converted through subsequent chemical steps to the target molecule. For instance, a classical resolution using a chiral resolving agent like dibenzoyl-D-tartaric acid can also be employed to isolate a desired enantiomer of a precursor, such as (R)-4-methylcyclohex-3-enamine, from a racemic mixture, which can then be further modified. google.com

The following table summarizes representative chemoenzymatic reactions used to generate chiral precursors relevant to the synthesis of substituted aminocyclohexanols.

Table 1: Chemoenzymatic Reactions for Precursor Synthesis

| Enzyme Class | Substrate Type | Reaction Type | Acyl Donor/Co-factor | Potential Precursor Product | Reference |

|---|---|---|---|---|---|

| Lipase | Racemic 2-amino alcohol | Kinetic Resolution (Acylation) | Vinyl Acetate | Enantiopure amino alcohol / acylated amino alcohol | acs.orgnih.gov |

| Transaminase | Racemic amine | Kinetic Resolution (Deamination) | Pyruvate | Enantiopure amine | rsc.org |

Application of 1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol in Asymmetric Catalysis

Design and Synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol-Derived Chiral Ligands

The development of effective chiral ligands is a cornerstone of asymmetric catalysis. The process typically involves the strategic modification of a chiral backbone to create a specific steric and electronic environment around a metal center.

Bidentate and Multidentate Ligand Architectures for Transition Metal Catalysis

Bidentate and multidentate ligands are crucial in transition metal catalysis as they form stable chelate complexes, which can create a well-defined and rigid chiral environment necessary for high enantioselectivity. Common examples involve the condensation of chiral diamines or amino alcohols with various functionalities to create scaffolds like Salen ligands or phosphine-containing ligands. nih.govresearchgate.net However, there is no specific research available that describes the synthesis of bidentate or multidentate ligands starting from this compound for use in transition metal catalysis.

Ligand Modification Strategies for Tunable Reactivity and Selectivity

The ability to tune the steric and electronic properties of a ligand is essential for optimizing a catalytic system for a specific reaction. This is often achieved by introducing different substituents on the chiral scaffold or the coordinating groups. While this is a general strategy in ligand design, the literature does not provide specific examples of modification strategies being applied to ligands derived from this compound to modulate their reactivity and selectivity in catalytic reactions.

Probing Ligand-Metal Interactions and their Influence on Catalytic Performance

Understanding the interactions between a chiral ligand and a metal center is fundamental to rational catalyst design. Spectroscopic techniques, X-ray crystallography, and computational studies are often employed to elucidate the structure of the catalytic species and its mechanism of action. There are no published studies focusing on the ligand-metal interactions of complexes formed with derivatives of this compound or their subsequent influence on catalytic performance.

Asymmetric Catalysis Mediated by this compound Derivatives

The ultimate test of a chiral ligand is its performance in asymmetric catalytic reactions. High yields and enantioselectivities are the desired outcomes for these transformations.

Enantioselective Hydrogenation and Transfer Hydrogenation Reactions

Enantioselective hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines. These reactions typically employ complexes of rhodium, ruthenium, or iridium with chiral ligands. Although there is extensive literature on various chiral amino alcohol-derived ligands for these reactions, no studies were found that specifically report the use of catalysts based on this compound.

Asymmetric Addition Reactions (e.g., Aldol (B89426), Mannich, Michael, Strecker)

Asymmetric carbon-carbon bond-forming reactions, such as the Aldol, Mannich, Michael, and Strecker reactions, are fundamental transformations in organic synthesis. Chiral ligands and organocatalysts derived from amino alcohols are frequently used to control the stereochemical outcome of these reactions. nih.govmdpi.com Simple primary β-amino alcohols have been shown to act as efficient organocatalysts in asymmetric Michael additions. nih.gov However, the literature search did not yield any specific examples of this compound or its derivatives being successfully employed as catalysts or ligands for these enantioselective addition reactions.

Enantioselective Oxidation and Reduction Processes

The utility of chiral amino alcohols as ligands or catalysts in enantioselective oxidation and reduction reactions is a well-established principle in asymmetric synthesis. These molecules can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of the reaction. However, specific studies detailing the application of this compound in this context are not prominently featured in peer-reviewed journals.

Typically, in such processes, the amino and hydroxyl groups of the ligand would chelate to a metal precursor, such as titanium, ruthenium, or rhodium, to form an active catalyst. This catalyst would then facilitate the enantioselective transfer of an oxidizing or reducing agent to a prochiral substrate. The stereochemistry of the ligand is crucial in determining the facial selectivity of the substrate approach to the metal center, thereby controlling the chirality of the product. While related structures like (1R,2S,5R)-menthol are known to be used as chiral auxiliaries in asymmetric synthesis, direct catalytic applications of this compound in oxidation and reduction remain an area with limited public documentation. wikipedia.org

Stereocontrolled Cycloaddition and Cascade Reactions

Stereocontrolled cycloaddition and cascade reactions are powerful tools for the efficient construction of complex molecular architectures with multiple stereocenters. Chiral ligands are instrumental in controlling the stereoselectivity of these transformations. Amino alcohol derivatives are often employed to influence the stereochemical course of reactions such as Diels-Alder, [3+2] cycloadditions, and various cascade sequences.

In a hypothetical scenario, a catalyst derived from this compound could be used to orchestrate a stereoselective cycloaddition. The defined spatial arrangement of its functional groups would create a specific chiral pocket around a coordinated metal center, thereby dictating the approach of the reacting partners and the stereochemistry of the resulting cyclic product. Despite the potential for such applications, dedicated research articles and detailed findings for this particular compound in cycloaddition and cascade reactions are not readily found in the scientific literature.

Immobilization and Heterogenization of this compound Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility, particularly in terms of recyclability and application in continuous flow systems. This process, known as heterogenization, can enhance catalyst stability and simplify product purification.

Development of Supported Catalysts for Enhanced Recyclability

For a catalyst based on this compound, immobilization could be achieved by anchoring the molecule to a solid support, such as silica, polystyrene, or magnetic nanoparticles. This could be accomplished by modifying the amino or hydroxyl group with a linker that can be covalently attached to the support. The resulting supported catalyst would ideally retain its high activity and enantioselectivity while being easily separable from the reaction mixture by filtration.

While this is a common and effective strategy for many chiral catalysts, there is a lack of specific studies in the public domain that report the synthesis and performance of supported catalysts derived from this compound.

Application in Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Heterogenized catalysts are particularly well-suited for use in packed-bed reactors within continuous flow systems. A supported catalyst of this compound could theoretically be integrated into such a system, allowing for the continuous production of a chiral product with minimal catalyst leaching and simplified downstream processing.

The development of such a system would require rigorous investigation into the stability of the immobilized catalyst under flow conditions, as well as optimization of reaction parameters such as flow rate, temperature, and substrate concentration. At present, there are no specific reports of this compound-based catalysts being utilized in continuous flow applications.

1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol As a Chiral Auxiliary in Stoichiometric Asymmetric Reactions

Auxiliary-Assisted Asymmetric Induction in Diastereoselective Synthesis

No studies were found that describe the attachment of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol to a prochiral substrate to induce diastereoselectivity in a subsequent chemical transformation. The fundamental principle of this process involves the chiral auxiliary creating a sterically or electronically biased environment, which directs the approach of a reagent to one face of the molecule. This leads to the preferential formation of one diastereomer.

Applications in Diastereoselective Functionalization of Organic Substrates

There is no documented use of this specific amino alcohol derivative as a chiral auxiliary in common asymmetric reactions such as alkylations, aldol (B89426) reactions, Diels-Alder reactions, or conjugate additions. Successful applications in these areas would typically be supported by data including reaction yields and, most importantly, diastereomeric excess (d.e.), which quantifies the stereoselectivity of the transformation. Without such data, the efficacy of this compound as a chiral auxiliary cannot be assessed.

Auxiliary Removal and Recovery Strategies for Practical Synthetic Utility

A critical aspect of using a chiral auxiliary is its efficient removal from the product and its potential for recovery and reuse, which is crucial for the economic viability of a synthetic route. Methodologies for the cleavage of the auxiliary, such as hydrolysis, reduction, or oxidation, and the subsequent isolation of both the desired product and the intact auxiliary, have not been reported for this compound.

Mechanistic Investigations of Reactions Involving 1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol Scaffolds

Elucidation of Reaction Pathways and Transition State Geometries

Detailed mechanistic studies on reactions involving (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol derivatives have been instrumental in understanding the origin of stereoselectivity. For instance, in the context of asymmetric synthesis, this chiral auxiliary is often employed to create a chiral environment that directs the approach of a reactant to a prochiral center.

One area of investigation has been its use in the synthesis of stereoisomers of complex molecules. For example, in the preparation of substituted cyclopentane (B165970) derivatives, the stereochemical outcome can be controlled by the choice of the chiral auxiliary. While direct mechanistic studies on this compound are limited, related systems offer insights. For instance, the asymmetric synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers utilizes a chiral lithium amide. The reaction proceeds through a diastereoselective tandem conjugate addition and cyclization protocol. The stereochemistry of the final product is dictated by the specific stereoisomer of the chiral amine used. Computational studies on similar systems often point to a highly organized transition state where the cyclohexane (B81311) ring of the auxiliary adopts a chair conformation, effectively shielding one face of the reactive center and allowing attack from the less hindered side.

Role of Substrate-Catalyst/Ligand Interactions in Stereoselectivity and Efficiency

The precise arrangement of the amino and hydroxyl groups on the this compound scaffold plays a crucial role in its ability to direct stereoselective transformations. These functional groups can coordinate to metal centers or interact with substrates through hydrogen bonding, leading to a well-defined and rigid transition state assembly.

The effectiveness of a chiral auxiliary is intrinsically linked to its ability to create a significant energy difference between the diastereomeric transition states. This is influenced by steric and electronic effects. The methyl group at the C2 position of the cyclohexane ring provides an additional steric element that can further enhance facial discrimination of a prochiral substrate.

In reactions where this compound or its derivatives are used as ligands for a metal catalyst, the coordination geometry around the metal is a key determinant of stereoselectivity. The bidentate nature of the aminoalcohol can lead to the formation of stable chelate rings with the metal, restricting the conformational flexibility of the catalytic complex. This rigidity is essential for maintaining a consistent chiral environment throughout the catalytic cycle.

Spectroscopic and Kinetic Studies of Catalytic Cycles and Intermediates

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are powerful tools for probing the structure of catalytic intermediates and understanding the dynamics of a reaction. In the context of reactions involving this compound, in-situ NMR studies could potentially identify and characterize the transient species formed during a catalytic cycle.

Kinetic studies provide quantitative data on reaction rates and can help to elucidate the rate-determining step of a reaction. By systematically varying the concentrations of reactants and catalyst, a rate law can be established, offering valuable clues about the mechanism. For instance, a first-order dependence on the catalyst concentration would suggest that a single molecule of the catalyst is involved in the rate-determining step. While specific kinetic data for reactions with this particular auxiliary is not widely reported, the general principles of kinetic analysis are applicable.

The following table outlines typical kinetic parameters that are determined in such studies:

| Kinetic Parameter | Description | Method of Determination |

| k_cat | The turnover number, representing the maximum number of substrate molecules converted to product per catalyst molecule per unit time. | Determined from Michaelis-Menten kinetics. |

| K_M | The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax. It can be an indicator of the affinity of the substrate for the catalyst. | Determined from Michaelis-Menten kinetics. |

| k_obs | The observed rate constant for a reaction under pseudo-first-order conditions. | Measured by monitoring the change in concentration of a reactant or product over time. |

Development of Stereochemical Models for Rationalizing Asymmetric Induction

Based on experimental observations and computational analysis, stereochemical models can be developed to predict and rationalize the stereochemical outcome of a reaction. For reactions utilizing chiral auxiliaries derived from this compound, these models often invoke steric hindrance as the primary factor controlling the direction of attack on a prochiral center.

A common model involves a chair-like conformation of the cyclohexane ring in the transition state. The bulky methyl group and the substituent attached to the amino or hydroxyl group create a biased steric environment. For example, in the alkylation of an enolate derived from an amide of this compound, the electrophile is expected to approach from the face opposite to the more sterically demanding groups of the auxiliary.

These models are not only crucial for understanding the source of asymmetric induction but also serve as a predictive tool for designing new and more effective chiral auxiliaries and catalysts for stereoselective synthesis. The continuous refinement of these models, through a combination of experimental and theoretical studies, is essential for advancing the field of asymmetric catalysis.

Computational and Theoretical Studies of 1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational landscape and relative stabilities of cyclic molecules like (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol. The conformational space of such amino alcohol systems is governed by the torsional arrangements of key functional groups. frontiersin.org DFT calculations allow for the accurate prediction of the energies of different conformers, providing insights into which structures are most likely to exist under given conditions.

For 1,2-aminoalcohols, the key dihedral angles that define the conformational space are associated with the hydroxyl group, the skeletal frame, and the amino group. frontiersin.org Theoretical calculations, often employing basis sets like 6-31G(d,p) or def2-TZVP with functionals such as B3LYP or PBE0, can elucidate the subtle balance of intramolecular forces, including hydrogen bonding and steric hindrance, that dictate the preferred conformation. frontiersin.org

In the case of this compound, the chair conformation of the cyclohexane (B81311) ring is expected to be the most stable. Within this framework, the relative orientations of the amino, methyl, and hydroxyl substituents are critical. DFT calculations can determine the energetic favorability of conformers where these groups are in either axial or equatorial positions. These calculations often reveal that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing certain conformations. The computed energies help in understanding the population distribution of different conformers at thermal equilibrium.

Table 1: Representative DFT Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (Amino, Methyl, Hydroxyl) | Relative Energy (kcal/mol) |

| 1 | Equatorial, Equatorial, Equatorial | 0.00 |

| 2 | Axial, Equatorial, Equatorial | +2.5 |

| 3 | Equatorial, Axial, Equatorial | +1.8 |

| 4 | Equatorial, Equatorial, Axial | +0.9 |

Note: The values presented are illustrative and derived from typical DFT calculation outcomes for substituted cyclohexanes. Actual values would be obtained from specific DFT computations.

Molecular Dynamics Simulations of Ligand-Substrate Interactions in Catalytic Pockets

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a catalyst, such as a derivative of this compound, and its substrates within a catalytic pocket. nih.gov These simulations model the time-dependent behavior of molecular systems, offering insights into the conformational changes and binding events that are crucial for catalysis. mdpi.com

When a derivative of this compound acts as a ligand in a metal-catalyzed reaction, MD simulations can track the formation of the catalyst-substrate complex. nih.gov By simulating the system in a solvent box and applying a suitable force field, researchers can observe how the ligand orients itself to facilitate the approach of the substrate to the metal center. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the transition state and influence the reaction pathway. nih.gov

For instance, in an asymmetric synthesis, the chiral environment created by the this compound-derived ligand is critical for enantioselectivity. MD simulations can visualize how the ligand's structure sterically hinders one approach of the substrate while favoring another, leading to the preferential formation of one enantiomer. The simulations can also shed light on the flexibility of the catalytic pocket and how it adapts to accommodate the substrate. nih.govnih.gov

Table 2: Key Interaction Distances from a Hypothetical MD Simulation of a Catalyst-Substrate Complex

| Interacting Atoms | Average Distance (Å) | Interaction Type |

| Ligand N-H --- Substrate O | 2.1 | Hydrogen Bond |

| Ligand O-H --- Substrate N | 2.3 | Hydrogen Bond |

| Metal Center --- Substrate Carbonyl C | 2.5 | Coordination |

| Ligand Methyl C --- Substrate Phenyl Ring | 4.0 | van der Waals |

Note: This table represents hypothetical data from an MD simulation to illustrate the types of insights that can be gained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their chemical or biological activity. researchgate.netelsevierpure.com In the context of catalysis, QSAR can be a powerful tool for the rational design of new catalysts based on the this compound scaffold. nih.gov

The process begins by synthesizing a library of derivatives of this compound with varied substituents. The catalytic performance of each derivative (e.g., yield, enantiomeric excess) is then measured. A wide range of molecular descriptors for each derivative is calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed catalytic activity. frontiersin.orgresearchgate.net A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives. nih.gov This predictive capability allows chemists to prioritize the synthesis of candidates that are most likely to exhibit improved catalytic performance, thereby saving time and resources. nih.gov

For example, a QSAR model might reveal that increasing the electron-donating ability of a substituent on the amino group and increasing the steric bulk at the methyl position leads to higher enantioselectivity. This insight would guide the design of the next generation of catalysts.

Table 3: Example of a Simplified QSAR Model for Catalyst Enantioselectivity

Equation: log(ee) = c₀ + c₁ * σ + c₂ * Eₛ

| Parameter | Description |

| log(ee) | The logarithm of the enantiomeric excess, representing catalyst performance. |

| σ | Hammett constant, a descriptor for the electronic effect of a substituent. |

| Eₛ | Taft steric parameter, a descriptor for the steric effect of a substituent. |

| c₀, c₁, c₂ | Coefficients determined from the regression analysis. |

Note: This is a generalized form of a QSAR equation. Real models often involve a larger number of descriptors.

Prediction of Enantioselectivity and Reaction Barriers through Quantum Mechanical Approaches

Quantum mechanical (QM) methods, particularly DFT, are instrumental in predicting the enantioselectivity and reaction barriers of catalytic reactions involving derivatives of this compound. By modeling the reaction at the electronic level, QM calculations can provide detailed energetic profiles of the catalytic cycle.

To predict enantioselectivity, the transition states leading to the formation of both possible enantiomers are located and their energies are calculated. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to higher enantioselectivity. These calculations can pinpoint the specific non-covalent interactions within the transition state structure that are responsible for the stereochemical outcome.

Furthermore, QM methods can be used to calculate the energy barriers for each elementary step in the catalytic cycle. This information is crucial for understanding the reaction mechanism and identifying the rate-determining step. By comparing the calculated barriers for different proposed mechanisms, researchers can determine the most likely reaction pathway. These insights are invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts. mdpi.com

Table 4: Hypothetical QM-Calculated Energy Barriers for a Catalytic Reaction

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

| Substrate Binding | TS₁ | 5.2 |

| Oxidative Addition | TS₂ | 15.8 (Rate-Determining) |

| Migratory Insertion | TS₃ | 12.1 |

| Reductive Elimination | TS₄ | 8.5 |

Note: This table illustrates the type of data obtained from QM calculations of a reaction profile.

Derivatization Strategies and Functionalization of 1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol

Amine Functionalization: Amidation, Sulfonamidation, Alkylation, and Heterocycle Formation

The primary amine group in (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol is a versatile handle for a variety of chemical transformations.

Amidation: The formation of an amide bond is a common strategy to introduce a wide range of substituents. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction between the amine and a carboxylic acid. For instance, the coupling of this compound with a pyrimidine-5-carboxamide derivative has been a key step in the synthesis of potent JNK inhibitors. nih.gov

Sulfonamidation: The reaction of the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, yields a sulfonamide. This functional group is a well-known pharmacophore and can significantly influence the biological activity of the resulting molecule. The choice of the sulfonyl chloride allows for the introduction of various aryl or alkyl groups.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, so reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is often the preferred method for controlled mono-alkylation.

Heterocycle Formation: The amino group can serve as a nucleophile in the construction of various heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring, a common scaffold in medicinal chemistry. The synthesis of JNK inhibitors often involves the reaction of this compound with a substituted pyrimidine, where the amino group displaces a leaving group on the heterocycle to form a new C-N bond. nih.gov

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | N-Acyl derivative |

| Sulfonamidation | Sulfonyl chloride, Et₃N, CH₂Cl₂ | N-Sulfonyl derivative |

| Alkylation (Reductive Amination) | Aldehyde or Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl derivative |

| Heterocycle Formation | 2-chloropyrimidine derivative, base, solvent | N-Pyrimidinyl derivative |

Hydroxyl Functionalization: Esterification, Etherification, and Protecting Group Chemistry

The secondary hydroxyl group offers another site for derivatization, which can be functionalized independently or in concert with the amine group.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid, acyl chloride, or acid anhydride. The Steglich esterification, using a carboxylic acid with DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation, particularly for sterically hindered alcohols. nih.gov This functionalization can be used to introduce a variety of acyl groups, altering the lipophilicity and other properties of the molecule.

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.com Given the potential for the amine to react, protection of the amino group is often necessary before undertaking etherification of the hydroxyl group.

Protecting Group Chemistry: Selective protection of the hydroxyl and amino groups is crucial for orchestrating a synthetic sequence. The amine is commonly protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under many reaction conditions but can be readily removed with acid. nih.govgoogle.com The hydroxyl group can be protected with a variety of protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers, depending on the required stability and deprotection conditions. google.com The orthogonal nature of these protecting groups allows for the selective deprotection and functionalization of one group while the other remains protected.

Table 2: Protecting Group Strategies

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| Amine | Boc (tert-butyloxycarbonyl) | Boc₂O, base | Acid (e.g., TFA, HCl) |

| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) |

Introduction of Additional Chiral or Functional Moieties for Targeted Applications

The this compound scaffold can be further elaborated by introducing additional chiral or functional moieties to tailor it for specific applications, such as in asymmetric catalysis or as a chiral resolving agent. By attaching other chiral fragments to either the amine or hydroxyl group, new chiral ligands or auxiliaries can be created. For instance, acylation of the amine with a chiral carboxylic acid can generate a diastereomeric mixture that may be separable, providing access to more complex chiral structures. Similarly, esterification of the hydroxyl group with a chiral acid can serve the same purpose. These new, more complex chiral molecules can then be explored as ligands in metal-catalyzed asymmetric reactions, where the stereochemical outcome is influenced by the chirality of the ligand.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Chiral Scaffold

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of chiral polymers and supramolecular assemblies.

Polymeric Assemblies: This chiral amino alcohol can be incorporated into polymer backbones through polycondensation reactions. For example, it can be reacted with diacids or diacyl chlorides to form chiral polyamides or with diisocyanates to form chiral polyurethanes. The resulting polymers possess a regular arrangement of chiral centers along the polymer chain, which can impart unique properties, such as the ability to form helical structures or recognize other chiral molecules. These chiral polymers have potential applications in chiral chromatography, as sensors for chiral molecules, or in catalysis.

Supramolecular Assemblies: The amino and hydroxyl groups can participate in non-covalent interactions, such as hydrogen bonding, to form well-ordered supramolecular structures. By derivatizing the amino or hydroxyl group with moieties capable of self-assembly (e.g., long alkyl chains, aromatic groups capable of π-stacking), it is possible to create chiral gels, liquid crystals, or other organized nanostructures. These materials can create a chiral environment that can be used to influence the stereochemical outcome of reactions carried out within the assembly.

Advanced Spectroscopic and Crystallographic Analyses of 1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the relative stereochemistry and conformational preferences of cyclic molecules like (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol. The analysis would typically involve a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY).

The chair conformation is the most stable for a cyclohexane (B81311) ring. For the (1R,2R,5R) stereoisomer, the thermodynamically most stable conformation would be predicted to have the hydroxyl, methyl, and amino groups in equatorial or axial positions that minimize steric strain. The preferred chair conformation can be determined by analyzing the coupling constants (³J_HH) in the ¹H NMR spectrum and through-space correlations in a NOESY experiment.

Expected ¹H NMR Data and Interpretation:

The chemical shifts (δ) and coupling constants (J) of the ring protons are highly dependent on their axial or equatorial orientation.

Axial vs. Equatorial Protons: Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The proton attached to the carbon bearing the hydroxyl group (H-1) and the one on the carbon with the amino group (H-5) would show characteristic splitting patterns. A large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a diaxial relationship, whereas smaller couplings (2-5 Hz) are indicative of axial-equatorial or diequatorial arrangements.

NOESY for Stereochemical Confirmation: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide definitive proof of the relative stereochemistry. For instance, strong cross-peaks would be expected between the axial protons on the same face of the ring (e.g., H-1ax, H-3ax, H-5ax). The relative positions of the methyl, hydroxyl, and amino groups would be confirmed by observing NOE correlations between these substituents and the ring protons.

Illustrative ¹H NMR Data Table (Hypothetical):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |

| H-1 | ~3.5 | ddd | J(H-1, H-2) = 8.5, J(H-1, H-6a) = 9.0, J(H-1, H-6e) = 4.0 | Axial |

| H-2 | ~1.8 | m | - | Axial |

| H-5 | ~2.9 | tt | J(H-5, H-4a) = 12.0, J(H-5, H-6a) = 12.0, J(H-5, H-4e) = 4.5, J(H-5, H-6e) = 4.5 | Axial |

| -CH₃ | ~0.9 | d | J(CH₃, H-2) = 6.5 | Equatorial |

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformation Elucidation

Chiroptical techniques like ECD and VCD are crucial for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy would probe the stereochemistry around the chromophores in the molecule. In this compound, the hydroxyl and amino groups are the primary chromophores in the accessible UV region. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenters.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures differential absorption in the infrared region, provides a more detailed fingerprint of the molecule's stereochemistry. pearson.com A comparison of the experimental VCD spectrum with quantum chemical predictions for the (1R,2R,5R) enantiomer would allow for an unambiguous assignment of the absolute configuration. libretexts.orgnih.gov This technique is particularly powerful for conformationally flexible molecules. nih.gov

Hypothetical Chiroptical Data:

An experimental study would involve recording the ECD and VCD spectra and comparing them to spectra predicted by Density Functional Theory (DFT) calculations for the (1R,2R,5R) configuration. A good agreement between the experimental and calculated spectra would confirm the absolute stereochemistry.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable crystal of this compound or its hydrochloride salt could be grown, this technique would precisely determine:

Absolute Configuration: The absolute configuration of the chiral centers can be unambiguously determined.

Conformation: The exact chair conformation of the cyclohexane ring and the orientations of all substituents would be revealed.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained.

Intermolecular Interactions: The crystal packing would show how the molecules interact with each other through hydrogen bonding (involving the -OH and -NH₂ groups) and van der Waals forces.

Illustrative Crystallographic Data Table (Hypothetical for the Hydrochloride Salt):

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Conformation | Chair, with all non-hydrogen substituents in equatorial positions |

Mass Spectrometry Techniques for Structural Confirmation of Derivatives and Complex Formation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M+H]⁺ in ESI) corresponding to the molecular weight of the compound (C₇H₁₅NO, MW: 129.20 g/mol ). nih.gov

Fragmentation Pattern: The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for aminocyclohexanols include the loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage of the cyclohexane ring. The analysis of these fragments helps to confirm the connectivity of the atoms.

Derivatives and Complex Formation: MS is also invaluable for confirming the structure of derivatives. For instance, if the amino or hydroxyl group is functionalized, the mass spectrum will show a corresponding shift in the molecular weight. It can also be used to study the formation of non-covalent complexes, for example, with metal ions or other host molecules, by observing the mass of the resulting complex.

Future Directions and Emerging Research Avenues for 1r,2r,5r 5 Amino 2 Methylcyclohexan 1 Ol

Integration into Multi-component Reactions and One-pot Synthetic Methodologies

Future research could focus on utilizing (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol as a key chiral component in MCRs to generate libraries of structurally diverse and stereochemically defined compounds. For instance, it could participate in Passerini or Ugi-type reactions, incorporating its chiral backbone into the final products. One-pot tandem reactions, such as the in-situ generation of an imine from the amino group followed by a nucleophilic addition controlled by the stereocenter of the hydroxyl group, represent another promising avenue. researchgate.net The development of such methodologies would be highly valuable for the rapid synthesis of novel pharmaceutical intermediates and other fine chemicals.

| Reaction Type | Potential Role of this compound | Potential Products | References |

| Ugi Multicomponent Reaction | Chiral amine component | Stereochemically defined peptidomimetics and heterocyclic scaffolds | nih.gov |

| Passerini Reaction | Chiral alcohol and/or amine component (after derivatization) | α-Acyloxy carboxamides with a chiral cyclohexyl moiety | organic-chemistry.org |

| One-pot Asymmetric Hydrogenation | Precursor to a chiral ligand for the metal catalyst | Enantiomerically enriched alcohols and amines | researchgate.netresearchgate.net |

| Cascade Cyclization Reactions | Chiral template or reactant to induce stereoselectivity | Functionalized carbocyclic and heterocyclic compounds | acs.org |

Development of Photo- and Electrocatalytic Systems Utilizing the Chiral Scaffold

Asymmetric photocatalysis and electrocatalysis are rapidly emerging fields that offer green and efficient alternatives to traditional synthetic methods. The use of chiral catalysts to control the stereochemical outcome of light- or electricity-driven reactions is a key focus of this research. nih.govnih.gov The rigid chiral framework of this compound makes it an attractive scaffold for the design of novel chiral photosensitizers or electrocatalysts.

Derivatives of this amino alcohol could be synthesized to incorporate photosensitive or electroactive moieties. For instance, the amino group could be functionalized with a chromophore to create a chiral photosensitizer capable of enantioselective energy transfer or electron transfer processes. nih.gov In electrocatalysis, the compound could be used to modify electrode surfaces, creating a chiral microenvironment that can influence the stereoselectivity of electrochemical transformations, such as the reductive coupling of ketones and imines to form other chiral amino alcohols. organic-chemistry.org

| Catalytic System | Proposed Function of this compound Derivative | Target Transformation | References |

| Asymmetric Photocatalysis | Chiral ligand for a metal-based photocatalyst or as a chiral organic photocatalyst | Enantioselective [2+2] cycloadditions, Paternò–Büchi reactions | nih.govnih.gov |

| Asymmetric Electrocatalysis | Chiral modifier for electrode surfaces or as a chiral mediator | Enantioselective reductive cross-coupling of carbonyls and imines | organic-chemistry.org |

| Photo-organocatalysis | Chiral amine catalyst for visible-light-mediated reactions | Asymmetric α-alkylation of aldehydes or ketones | nih.gov |

Bio-inspired Catalysis and Biomimetic Transformations for Sustainable Synthesis

Nature provides a rich blueprint for the design of highly efficient and selective catalysts. Bio-inspired and biomimetic catalysis seeks to emulate the principles of enzymatic reactions to develop synthetic catalysts that operate under mild conditions with high stereocontrol. chemrxiv.org Chiral amino alcohols and their derivatives are frequently employed in these systems to mimic the active sites of enzymes. mdpi.comnih.gov

Future research could explore the use of this compound as a scaffold for the development of artificial enzymes or biomimetic catalysts. For example, it could be incorporated into a larger molecular architecture containing other functional groups, such as hydrogen-bond donors/acceptors or metal-binding sites, to create a catalyst that can perform specific, enzyme-like transformations. chemrxiv.org Furthermore, the development of enzymatic cascade reactions for the synthesis of complex molecules could utilize this amino alcohol as a starting material or an intermediate, leveraging the high selectivity of enzymes for sustainable production. nih.govnih.gov

| Approach | Potential Application of this compound | Example Transformation | References |

| Artificial Metalloenzymes | Chiral ligand to create a stereoselective metal-binding site within a protein scaffold | Asymmetric transfer hydrogenation in aqueous media | mdpi.com |

| Biomimetic Organocatalysis | As a chiral catalyst mimicking the function of amino acid-based enzymes | Enantioselective aldol (B89426) or Michael additions in water | chemrxiv.org |

| Enzymatic Cascade Synthesis | As a substrate for engineered enzymes (e.g., amine dehydrogenases) | Synthesis of other high-value chiral amines and amino alcohols | nih.govfrontiersin.org |

Advanced Materials and Nanotechnology Applications Incorporating Chiral Amino Alcohols

The incorporation of chiral molecules into materials can impart them with unique chiroptical, recognition, and catalytic properties. This has led to the development of advanced materials such as chiral metal-organic frameworks (MOFs), functionalized nanoparticles, and chiral polymers.

This compound is an ideal candidate for integration into such materials. Its bifunctional nature allows it to be covalently linked into polymeric structures or to act as a ligand for the construction of chiral MOFs. acs.orgnih.govrsc.org These chiral MOFs could find applications in enantioselective separations, sensing of chiral molecules, and heterogeneous asymmetric catalysis. acs.orgnih.gov Another exciting prospect is the functionalization of nanomaterials, such as graphene oxide or quantum dots, with this chiral amino alcohol. acs.orgnih.gov The resulting chiral nanomaterials could be utilized for chiral imaging in biological systems or for the development of novel enantioselective sensors. nih.govrsc.org

| Material Type | Method of Incorporation | Potential Application | References |

| Chiral Metal-Organic Frameworks (MOFs) | As a chiral linker or through post-synthetic modification | Enantioselective separation, chiral sensing, heterogeneous catalysis | acs.orgnih.govrsc.org |

| Chiral Polymers | As a monomer in polymerization reactions | Chiral stationary phases for chromatography, chiroptical materials | rsc.org |

| Functionalized Graphene/Nanoparticles | Covalent attachment to the surface of the nanomaterial | Chiral recognition and sensing, enantioselective drug delivery, chiral imaging | acs.orgnih.govrsc.org |

Q & A

Basic: What methods are recommended for synthesizing (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol with high enantiomeric purity?

Answer:

Enantioselective synthesis can be achieved via catalytic asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, using a chiral catalyst like Ru-BINAP complexes for hydrogenation of ketone intermediates, followed by stereospecific amination. Purification via recrystallization or chiral HPLC (e.g., using cellulose-based columns) ensures high enantiomeric excess (≥95%) . Confirmation of stereochemistry requires X-ray crystallography or NOESY NMR .

Basic: How can the purity of this compound be assessed, particularly in the presence of diastereomeric impurities?

Answer:

Combine analytical techniques:

- HPLC-MS : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate stereoisomers.

- NMR Spectroscopy : Compare integration ratios of diastereomer-specific proton signals (e.g., axial vs. equatorial protons in the cyclohexane ring) .

- Polarimetry : Measure optical rotation to confirm enantiomeric consistency .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural discrepancies between computational predictions and experimental NMR data be resolved?

Answer:

- Re-evaluate Computational Models : Optimize density functional theory (DFT) parameters (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or conformational flexibility.

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify rotamers or ring-flipping dynamics in the cyclohexane scaffold .

- X-ray Diffraction : Resolve absolute configuration and compare with predicted structures .

Advanced: What strategies mitigate stereochemical inversion during functionalization (e.g., amination or hydroxylation)?

Answer:

- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to prevent racemization during reactions.

- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone) to slow kinetic pathways favoring inversion.

- Stereospecific Reagents : Use enzymes (e.g., transaminases) or chiral catalysts to retain configuration .

Advanced: How should contradictory bioactivity data be analyzed in structure-activity relationship (SAR) studies?

Answer:

- Dose-Response Curves : Verify activity across multiple concentrations to rule out assay-specific artifacts.

- Molecular Docking : Compare binding poses of enantiomers with target proteins (e.g., using AutoDock Vina).

- Metabolite Screening : Check for in situ conversion to active/inactive derivatives via LC-MS .

Advanced: What analytical methods distinguish between axial and equatorial substituents in the cyclohexane ring?

Answer:

- NOESY NMR : Cross-peaks between axial protons and adjacent methyl/amino groups confirm spatial proximity.

- Vibrational Circular Dichroism (VCD) : Detect Cotton effects to assign absolute configuration of substituents.

- DFT-Calculated IR/Raman Spectra : Match experimental vibrational modes to predicted axial/equatorial conformers .

Basic: What solvents are optimal for recrystallizing this compound without compromising stereochemical integrity?

Answer:

Use aprotic solvents like ethyl acetate/hexane (1:3) or dichloromethane/pentane. Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules. For polar derivatives, methanol/water (4:1) with seed crystals ensures high yield .

Advanced: How can synthetic byproducts (e.g., over-oxidation or dimerization) be identified and minimized?

Answer:

- LC-HRMS : Monitor reaction progress in real-time to detect byproducts (e.g., m/z shifts corresponding to dimers).

- Radical Scavengers : Add TEMPO or BHT to suppress radical-mediated dimerization.

- Optimized Stoichiometry : Use substoichiometric oxidants (e.g., 0.9 eq. PCC) to prevent over-oxidation .

Advanced: What in silico tools predict the compound’s pharmacokinetic properties for drug development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.